![molecular formula C21H21ClN2O5 B2897997 4-(5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 370853-48-8](/img/structure/B2897997.png)
4-(5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
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Description
4-(5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C21H21ClN2O5 and its molecular weight is 416.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Pyrazole derivatives are synthesized through various routes, highlighting the versatility and adaptability of these compounds in chemical synthesis. For example, a novel pyrazole derivative was synthesized through a 3+2 annulation method, characterized by spectroscopic methods, and evaluated for antioxidant properties using DPPH and hydroxyl radical scavenging methods (S. Naveen et al., 2021). Such studies underline the potential of pyrazole derivatives in contributing to the development of new antioxidant agents.
Crystal Structure and Molecular Interactions
The crystal structure analysis of pyrazole derivatives, as demonstrated by Kumarasinghe et al. (2009), provides insights into the molecular interactions that stabilize these compounds (Isuru R. Kumarasinghe et al., 2009). Understanding these interactions is crucial for the design of molecules with desired physical and chemical properties.
Biological Activities
Research into the biological activities of pyrazole derivatives has shown promising results in areas such as anticancer, antiangiogenic, and antioxidant activities. For instance, a study on functionalized pyrazoles demonstrated significant anticancer, antiangiogenic, and DPPH free radical scavenging activities, making these compounds potential leads for drug development (A. Dileep Kumar et al., 2018).
Antimicrobial and Anticancer Agents
Pyrazole derivatives have also been explored for their antimicrobial and anticancer properties. A series of novel pyrazole derivatives exhibited higher anticancer activity compared to the reference drug doxorubicin and demonstrated good to excellent antimicrobial activity (H. Hafez et al., 2016). Such findings underscore the potential of pyrazole derivatives in developing new therapeutic agents.
properties
IUPAC Name |
4-[3-(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O5/c1-28-18-8-7-13(11-19(18)29-2)16-12-17(14-5-3-4-6-15(14)22)24(23-16)20(25)9-10-21(26)27/h3-8,11,17H,9-10,12H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZOMONSVCMHIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3Cl)C(=O)CCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid |
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